Pyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery and Development

PCA serves as a crucial building block for synthesizing various bioactive molecules with potential therapeutic applications. Its unique chemical structure allows for the creation of diverse derivatives with specific properties, making it valuable in drug discovery efforts.

One prominent example lies in the development of endothelin receptor antagonists. Endothelin is a potent vasoconstrictor involved in regulating blood pressure. By selectively blocking endothelin receptors, these antagonists can potentially treat conditions like heart failure and pulmonary hypertension. Research has shown that modifying the structure of PCA can yield derivatives with varying degrees of affinity and selectivity for different endothelin receptor subtypes [, , ].

Catalysis

PCA possesses catalytic properties, making it a valuable tool in various chemical transformations. It can act as an asymmetric catalyst, facilitating reactions that produce specific enantiomers (mirror images) of molecules. This is crucial in the development of chiral drugs, where only one enantiomer often exhibits the desired pharmacological activity.

Studies have explored the use of PCA derivatives in enantioselective anti-Mannich-type reactions, demonstrating their potential for efficiently generating specific chiral products [].

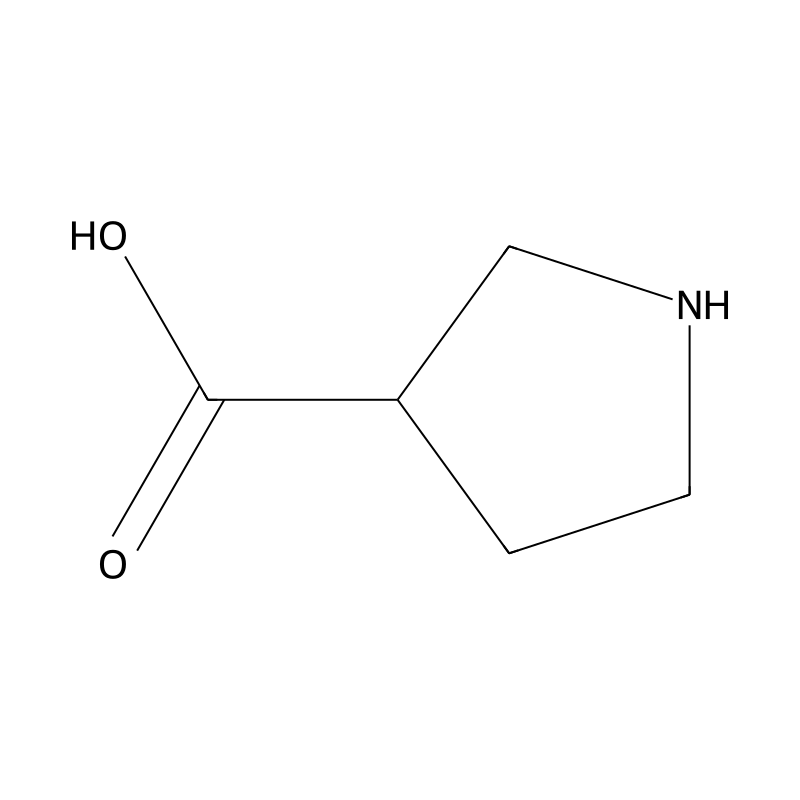

Pyrrolidine-3-carboxylic acid is a cyclic amino acid characterized by a five-membered ring structure containing nitrogen. Its chemical formula is , and it has a molecular weight of approximately 115.13 g/mol. The compound is notable for its unique structural features, including a carboxylic acid functional group attached to the third carbon of the pyrrolidine ring, which contributes to its biological and chemical reactivity. Pyrrolidine-3-carboxylic acid exists in two enantiomeric forms: (S)-(+)-pyrrolidine-3-carboxylic acid and (R)-(-)-pyrrolidine-3-carboxylic acid, each exhibiting distinct properties and activities .

Additionally, pyrrolidine-3-carboxylic acid can undergo decarboxylation, amidation, and esterification, leading to a variety of functionalized derivatives that are valuable in medicinal chemistry.

Pyrrolidine-3-carboxylic acid exhibits significant biological activity, particularly in the context of its role as a precursor for various bioactive compounds. It has been studied for its potential as a selective antagonist for endothelin receptors, which are implicated in cardiovascular diseases. Research has shown that modifications to the pyrrolidine-3-carboxylic acid structure can enhance its receptor selectivity and potency . Furthermore, compounds derived from pyrrolidine-3-carboxylic acid have been investigated for their neuroprotective effects and potential applications in treating neurological disorders.

The synthesis of pyrrolidine-3-carboxylic acid can be achieved through several methods:

- Asymmetric Michael Addition: This method involves the use of organocatalysts to facilitate the reaction between carboxylate-substituted enones and nitroalkanes, leading to the formation of pyrrolidine-3-carboxylic acids with high enantiomeric purity .

- Decarboxylation Reactions: Starting from amino acids or other carboxylic acids, pyrrolidine-3-carboxylic acid can be synthesized through decarboxylation processes under specific conditions.

- Cyclization Reactions: Various synthetic routes involve cyclization of linear precursors that contain both amine and carboxylic functionalities.

Pyrrolidine-3-carboxylic acid finds applications across several fields:

- Pharmaceuticals: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting endothelin receptors.

- Biochemistry: Its derivatives are used in studying metabolic pathways and enzyme mechanisms.

- Material Science: Pyrrolidine derivatives are explored for their potential use in polymer chemistry due to their unique structural properties.

Studies on pyrrolidine-3-carboxylic acid have focused on its interactions with various biological targets. Notably, research has demonstrated its ability to selectively bind to endothelin receptors, influencing vascular tone and blood pressure regulation. Interaction studies often employ techniques such as radiolabeled binding assays and functional assays in cell lines expressing specific receptors to elucidate the pharmacodynamics of this compound .

Pyrrolidine-3-carboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-(+)-Pyrrolidine-3-carboxylic Acid | 1.00 | Enantiomer with specific biological activity |

| (R)-(-)-Pyrrolidine-3-carboxylic Acid | 1.00 | Enantiomer with distinct pharmacological properties |

| Pyrrolidine-3-carboxylic Acid Hydrochloride | 0.97 | Salt form used in various applications |

| 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.94 | Modified structure potentially enhancing solubility |

| 1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.91 | Methyl substitution may alter receptor interactions |

Pyrrolidine-3-carboxylic acid stands out due to its specific stereochemistry and biological activity related to endothelin receptors, making it a valuable compound in medicinal chemistry compared to its analogs.

The historical development of pyrrolidine-3-carboxylic acid research traces its origins to the broader investigation of proline chemistry initiated in the early twentieth century. Richard Willstätter first synthesized proline in 1900 through the reaction of sodium malonic ester with trimethylene bromide, establishing the foundation for understanding cyclic amino acid structures. Emil Fischer subsequently isolated proline from hydrolyzed casein in 1901, providing the initial biochemical context for these compounds. However, the specific investigation of pyrrolidine-3-carboxylic acid derivatives emerged significantly later as synthetic methodologies advanced.

The recognition of pyrrolidine-3-carboxylic acid as a distinct chemical entity with unique properties developed through systematic exploration of positional isomers of carboxylic acid substitution on the pyrrolidine ring. Unlike the naturally occurring alpha-proline, which contains the carboxylic acid group at the 2-position of the pyrrolidine ring, pyrrolidine-3-carboxylic acid features this functional group at the 3-position, creating fundamentally different conformational and reactivity characteristics. This positional difference became particularly significant when researchers began investigating asymmetric catalysis applications in the late twentieth and early twenty-first centuries.

The modern understanding of pyrrolidine-3-carboxylic acid's synthetic utility emerged through investigations into organocatalysis, particularly following the resurgence of interest in proline-catalyzed reactions. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, initially reported in the 1970s, demonstrated the potential of proline derivatives as asymmetric catalysts. This foundational work laid the groundwork for subsequent investigations into how positional modifications of the carboxylic acid group might influence catalytic performance and stereoselectivity.

Structural Relationship to α-Proline (β-Proline)

Pyrrolidine-3-carboxylic acid, commonly referred to as beta-proline, exhibits a fundamental structural relationship to alpha-proline that profoundly influences its chemical and biological properties. The primary structural distinction lies in the position of the carboxylic acid functional group relative to the nitrogen atom within the five-membered pyrrolidine ring system. Alpha-proline contains the carboxylic acid group adjacent to the nitrogen at the 2-position, while pyrrolidine-3-carboxylic acid positions this group at the 3-position, creating a beta-relationship.

This positional difference creates distinct conformational preferences and reactivity patterns. The pyrrolidine ring in both compounds adopts envelope conformations, but the positioning of the carboxylic acid group influences the preferred pucker and overall molecular geometry. In pyrrolidine-3-carboxylic acid, the carboxylic acid group occupies a position that allows for different hydrogen bonding patterns and steric interactions compared to alpha-proline. These structural differences become particularly significant in catalytic applications where the precise spatial arrangement of functional groups determines selectivity and reactivity.

The molecular formula for pyrrolidine-3-carboxylic acid is C₅H₉NO₂, identical to that of alpha-proline, with a molecular weight of 115.13 grams per mole. However, the different substitution pattern creates distinct physical and chemical properties. The compound exists as a solid at room temperature with a melting point ranging from 183-185°C, depending on the specific stereoisomer and crystallization conditions. The predicted boiling point is approximately 252°C, reflecting the compound's thermal stability.

The stereochemistry of pyrrolidine-3-carboxylic acid adds another layer of complexity to its structural relationship with alpha-proline. The compound can exist in both (R) and (S) configurations at the 3-position, designated as (3R)-pyrrolidine-3-carboxylic acid and (3S)-pyrrolidine-3-carboxylic acid respectively. These enantiomers exhibit different catalytic properties and selectivities in asymmetric synthesis applications, with the (R)-configuration showing particular promise in anti-selective Mannich-type reactions.

Nomenclature and Classification in Heterocyclic Chemistry

Pyrrolidine-3-carboxylic acid falls within the broader classification of heterocyclic compounds, specifically nitrogen-containing five-membered ring systems known as pyrrolidines. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base pyrrolidine structure is numbered starting from the nitrogen atom. The carboxylic acid substituent at the 3-position gives the compound its complete systematic name: pyrrolidine-3-carboxylic acid.

Alternative nomenclature systems and common names for this compound include beta-proline, 3-pyrrolidinecarboxylic acid, and various stereochemically specific designations such as (R)-pyrrolidine-3-carboxylic acid or (S)-pyrrolidine-3-carboxylic acid. The Chemical Abstracts Service has assigned the registry number 59378-87-9 to the racemic mixture, with specific registry numbers for individual enantiomers: 72580-53-1 for the (S)-enantiomer and 72580-54-2 for the (R)-enantiomer.

The compound's classification within heterocyclic chemistry encompasses several important categories. As a saturated nitrogen heterocycle, pyrrolidine-3-carboxylic acid belongs to the broader family of cyclic amino acids. The presence of both amino and carboxylic acid functional groups classifies it as an amino acid derivative, though its structural characteristics differ significantly from proteinogenic amino acids. The five-membered ring system places it within the pyrrolidine subfamily of heterocycles, distinguished from larger ring systems such as piperidines or smaller systems such as azetidines.

From a functional group perspective, pyrrolidine-3-carboxylic acid contains both secondary amine and carboxylic acid functionalities. The secondary amine nitrogen participates in the ring structure, creating unique basicity and nucleophilicity characteristics compared to primary or tertiary amines. The carboxylic acid group provides acidic properties and serves as a handle for further chemical modifications through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions.

Significance in Synthetic Organic and Medicinal Chemistry

The significance of pyrrolidine-3-carboxylic acid in synthetic organic chemistry stems primarily from its exceptional performance as an asymmetric organocatalyst, particularly in carbon-carbon bond forming reactions. Research has demonstrated that the position of the carboxylic acid group on the pyrrolidine ring fundamentally influences stereochemical outcomes in catalyzed reactions. While alpha-proline typically promotes syn-selective Mannich-type reactions, pyrrolidine-3-carboxylic acid exhibits remarkable anti-selectivity, providing access to complementary stereoisomers.

The catalytic mechanism involves the formation of enamine intermediates through condensation of the pyrrolidine nitrogen with carbonyl compounds. The 3-positioned carboxylic acid group plays a crucial role in directing the stereochemical course of subsequent nucleophilic addition reactions. Studies have shown that (R)-pyrrolidine-3-carboxylic acid can achieve anti/syn ratios exceeding 99:1 with enantiomeric excesses up to 99% in Mannich-type reactions between ketones and alpha-imino esters. This level of stereochemical control represents a significant advancement in asymmetric synthesis methodology.

The synthetic utility extends beyond Mannich reactions to include aldol condensations, Michael additions, and other carbon-carbon bond forming processes. The development of efficient synthetic routes to pyrrolidine-3-carboxylic acid derivatives has become increasingly important, with recent advances demonstrating short, two-step syntheses from readily available starting materials. These synthetic improvements have made the compound more accessible for research and potential industrial applications.

In medicinal chemistry, pyrrolidine-3-carboxylic acid derivatives have shown promise as building blocks for bioactive compounds. Patent literature describes branched alkyl pyrrolidine-3-carboxylic acids as potential therapeutic agents for treating epilepsy, faintness attacks, and hypokinesia. The unique structural features of these compounds, particularly their conformational constraints and functional group positioning, contribute to their biological activity profiles.

The pharmaceutical relevance extends to enzyme inhibitor development, where the rigid cyclic structure and strategic functional group placement can provide enhanced binding affinity and selectivity. The global proline market, currently valued at approximately 268 million United States dollars with projected growth to 363 million dollars, reflects the commercial importance of these compounds in pharmaceutical and chemical industries.

Molecular Structure and Formula

Pyrrolidine-3-carboxylic acid, also known as 3-pyrrolidinecarboxylic acid or beta-proline, is a five-membered heterocyclic amino acid derivative with the molecular formula C₅H₉NO₂ [1] [2]. The compound features a saturated pyrrolidine ring structure with a carboxylic acid functional group attached at the 3-position, distinguishing it from the more common alpha-proline where the carboxyl group is positioned at the 2-position [7] [24].

The molecular weight of pyrrolidine-3-carboxylic acid is 115.13 grams per mole [2] [3]. The structure consists of a five-membered pyrrolidine ring containing one nitrogen atom, with the carboxylic acid substituent creating a chiral center at the 3-carbon position [1] [4]. The simplified molecular structure can be represented by the SMILES notation: C1CNCC1C(=O)O [2].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 59378-87-9 |

| IUPAC Name | pyrrolidine-3-carboxylic acid |

| InChI Key | JAEIBKXSIXOLOL-UHFFFAOYSA-N |

Stereochemical Characteristics

Pyrrolidine-3-carboxylic acid exists as two enantiomeric forms due to the presence of a chiral center at the 3-position of the pyrrolidine ring [1] [4]. The stereochemical configuration significantly influences the compound's physical properties, biological activity, and synthetic utility in asymmetric catalysis [8].

(S)-(+)-Pyrrolidine-3-carboxylic Acid

The (S)-(+)-pyrrolidine-3-carboxylic acid enantiomer has the CAS number 72580-54-2 and is also referred to as beta-D-proline [9] [23]. This enantiomer exhibits specific stereochemical properties that distinguish it from its mirror image [12]. The (S)-configuration is characterized by the absolute configuration at the 3-carbon position, where the carboxyl group occupies a specific spatial orientation relative to the pyrrolidine ring [25].

Conformational studies have revealed that (S)-pyrrolidine-3-carboxylic acid oligomers preferentially adopt left-handed helical conformations with cis-peptide bonds, which is opposite to the behavior observed in alpha-proline derivatives [25]. This unique conformational preference has significant implications for peptide design and protein mimetics [25].

(R)-(-)-Pyrrolidine-3-carboxylic Acid

The (R)-(-)-pyrrolidine-3-carboxylic acid enantiomer possesses the CAS number 72580-53-1 and is also known as beta-L-proline [4] [10]. This enantiomer demonstrates the opposite absolute configuration at the chiral center compared to the (S)-form [4] [12]. The (R)-configuration influences the compound's ability to participate in enantioselective reactions and its role as a chiral catalyst in organic synthesis [8].

Research has demonstrated that (R)-pyrrolidine-3-carboxylic acid exhibits exceptional catalytic efficiency in anti-selective Mannich-type reactions, achieving diastereoselectivities up to 99:1 and enantioselectivities exceeding 99% [8]. The stereochemical arrangement of the carboxyl group at the beta-position relative to the pyrrolidine nitrogen plays a crucial role in directing both anti-selectivity and enantioselectivity in these transformations [8].

Physical and Chemical Properties

Pyrrolidine-3-carboxylic acid exhibits distinctive physical and chemical properties that reflect its heterocyclic structure and carboxylic acid functionality [3] [9]. The compound typically appears as a brown solid at room temperature [24].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 183-185°C | [24] |

| Boiling Point | 252.2±33.0°C | [3] [9] |

| Density | 1.186±0.06 g/cm³ | [9] [24] |

| Flash Point | 106°C | [9] [10] |

| Vapor Pressure | 0.00615 mmHg at 25°C | [9] |

| Refractive Index | 1.487 | [9] |

| pKa | 3.86±0.20 | [9] [24] |

The compound demonstrates limited water solubility, being described as slightly soluble in water [4] [10]. However, it shows improved solubility in organic solvents such as methanol, where it is sparingly soluble, particularly when sonicated [24]. The compound's storage requires controlled conditions, typically under inert gas atmosphere at 2-8°C to maintain stability [24].

The pKa value of 3.86 indicates that pyrrolidine-3-carboxylic acid is a moderately strong acid, comparable to other carboxylic acids [24]. This acidity is attributed to the carboxyl group, while the pyrrolidine nitrogen provides basic character to the molecule [26].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about pyrrolidine-3-carboxylic acid derivatives [13]. For (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, the ¹H Nuclear Magnetic Resonance spectrum in deuterated methanol shows characteristic signals that confirm the stereochemical arrangement [13].

The ¹H Nuclear Magnetic Resonance spectrum displays a complex multiplet between 3.68-3.58 parts per million corresponding to one proton, a double doublet at 3.54 parts per million with coupling constants of 11.6 hertz and 7.2 hertz for one proton, and another double doublet at 3.36 parts per million with coupling constants of 11.6 hertz and 8.8 hertz [13]. Additional signals include a multiplet between 3.11-3.02 parts per million for one proton and a complex multiplet at 2.47 parts per million [13].

The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon environments at 179.3, 57.7, 49.1, 46.4, 37.9, and 17.5 parts per million, consistent with the expected carbon framework of the methylated pyrrolidine-3-carboxylic acid derivative [13].

Infrared Spectroscopy

Infrared spectroscopy of pyrrolidine-3-carboxylic acid reveals characteristic absorption bands that identify the functional groups present in the molecule [28] [30]. The carboxylic acid functionality exhibits a broad hydroxyl stretch between 2500 and 3300 wavenumbers, overlapping with carbon-hydrogen stretching vibrations around 3000 wavenumbers [30] [31].

The carbonyl stretch of the carboxylic acid group appears between 1651-1658 wavenumbers for pyrrolidine-3-carboxylic acid derivatives [28]. This frequency range is typical for carboxylic acids, where hydrogen bonding and structural factors influence the exact position [30] [31]. For saturated carboxylic acids like pyrrolidine-3-carboxylic acid, the carbonyl absorption typically falls between 1710-1730 wavenumbers [31].

Additional characteristic absorptions include carbon-oxygen stretching vibrations between 1150-1250 wavenumbers and hydroxyl wagging around 900-960 wavenumbers [31]. The combination of these spectral features provides definitive identification of the carboxylic acid functionality within the pyrrolidine framework [30] [31].

Mass Spectrometry

Mass spectrometry of pyrrolidine-3-carboxylic acid and related compounds reveals characteristic fragmentation patterns that aid in structural identification [34] [35]. The molecular ion peak appears at mass-to-charge ratio 115, corresponding to the molecular weight of the compound [1] [2].

Fragmentation patterns typically involve loss of the carboxyl group or portions thereof, similar to other carboxylic acids [36]. Common fragment ions include those resulting from alpha-cleavage adjacent to the nitrogen atom and loss of carbon monoxide from the carboxyl group [34] [35]. The pyrrolidine ring system shows stability under electron impact conditions, often appearing as a major fragment in the mass spectrum [35].

For derivatives containing the pyrrolidine-3-carboxylic acid framework, mass spectrometry reveals the characteristic loss of the pyrrolidine moiety as a neutral molecule, which has been observed in studies of related compounds [34] [35]. This fragmentation behavior provides valuable structural information for compound identification and purity assessment [35].

X-ray Crystallography

X-ray crystallographic studies of pyrrolidine-3-carboxylic acid derivatives provide detailed three-dimensional structural information [18] [22]. Crystal structures reveal that the pyrrolidine ring adopts a puckered conformation rather than a planar arrangement, consistent with the expected envelope or twisted conformations typical of five-membered rings [37] [38].

The pyrrolidine ring puckering exhibits conformational flexibility, with two predominant forms identified as "up" and "down" conformations [37] [38]. In pyrrolidine-3-carboxylic acid derivatives, the ring typically adopts envelope conformations where one atom lies out of the plane defined by the other four ring atoms [39] [40].

Crystallographic studies of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid have confirmed the absolute stereochemical configuration through single-crystal X-ray diffraction analysis [22]. The crystal packing reveals intermolecular hydrogen bonding networks involving the carboxylic acid groups and nitrogen atoms, which stabilize the crystal structure [18].

XLogP3

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive